Cas no 2168258-92-0 (7,7-difluoro-2,5-dioxa-9-azaspiro3.5nonane)
7,7-difluoro-2,5-dioxa-9-azaspiro3.5nonane Chemical and Physical Properties
Names and Identifiers
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- 7,7-difluoro-2,5-dioxa-9-azaspiro3.5nonane
- 2168258-92-0
- 7,7-difluoro-2,5-dioxa-9-azaspiro[3.5]nonane
- EN300-1279462
-
- Inchi: 1S/C6H9F2NO2/c7-5(8)1-9-6(11-2-5)3-10-4-6/h9H,1-4H2
- InChI Key: DXCAQDJTBKGVCN-UHFFFAOYSA-N
- SMILES: FC1(COC2(COC2)NC1)F
Computed Properties
- Exact Mass: 165.06013485g/mol
- Monoisotopic Mass: 165.06013485g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 30.5Ų
7,7-difluoro-2,5-dioxa-9-azaspiro3.5nonane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1279462-1.0g |
7,7-difluoro-2,5-dioxa-9-azaspiro[3.5]nonane |
2168258-92-0 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1279462-50mg |
7,7-difluoro-2,5-dioxa-9-azaspiro[3.5]nonane |
2168258-92-0 | 50mg |
$1008.0 | 2023-10-01 | ||
| Enamine | EN300-1279462-100mg |
7,7-difluoro-2,5-dioxa-9-azaspiro[3.5]nonane |
2168258-92-0 | 100mg |
$1056.0 | 2023-10-01 | ||
| Enamine | EN300-1279462-250mg |
7,7-difluoro-2,5-dioxa-9-azaspiro[3.5]nonane |
2168258-92-0 | 250mg |
$1104.0 | 2023-10-01 | ||
| Enamine | EN300-1279462-500mg |
7,7-difluoro-2,5-dioxa-9-azaspiro[3.5]nonane |
2168258-92-0 | 500mg |
$1152.0 | 2023-10-01 | ||
| Enamine | EN300-1279462-1000mg |
7,7-difluoro-2,5-dioxa-9-azaspiro[3.5]nonane |
2168258-92-0 | 1000mg |
$1200.0 | 2023-10-01 | ||
| Enamine | EN300-1279462-2500mg |
7,7-difluoro-2,5-dioxa-9-azaspiro[3.5]nonane |
2168258-92-0 | 2500mg |
$2351.0 | 2023-10-01 | ||
| Enamine | EN300-1279462-5000mg |
7,7-difluoro-2,5-dioxa-9-azaspiro[3.5]nonane |
2168258-92-0 | 5000mg |
$3479.0 | 2023-10-01 | ||
| Enamine | EN300-1279462-10000mg |
7,7-difluoro-2,5-dioxa-9-azaspiro[3.5]nonane |
2168258-92-0 | 10000mg |
$5159.0 | 2023-10-01 |
7,7-difluoro-2,5-dioxa-9-azaspiro3.5nonane Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 7,7-difluoro-2,5-dioxa-9-azaspiro3.5nonane
Introduction to Compound with CAS No. 2168258-92-0 and Product Name: 7,7-difluoro-2,5-dioxa-9-azaspiro3.5nonane
The compound with the CAS number 2168258-92-0 and the product name 7,7-difluoro-2,5-dioxa-9-azaspiro3.5nonane represents a significant advancement in the field of chemical biology and pharmaceutical research. This spirocyclic azapeptide derivative has garnered considerable attention due to its unique structural features and promising biological activities. The presence of fluorine atoms and an azaspiro structure contributes to its distinct chemical properties, making it a valuable candidate for further investigation in drug discovery and therapeutic applications.
In recent years, the development of novel scaffolds that combine heterocyclic moieties with spirocyclic frameworks has opened up new avenues in medicinal chemistry. The compound 7,7-difluoro-2,5-dioxa-9-azaspiro3.5nonane exemplifies this trend by integrating fluorine substituents into an azaspiro system. Fluorine atoms are well-known for their ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles of drug candidates. This makes such compounds particularly attractive for the design of next-generation therapeutics.
The spirocyclic core in 7,7-difluoro-2,5-dioxa-9-azaspiro3.5nonane introduces rigidity to the molecular structure, which can be beneficial in optimizing interactions with biological targets. Spirocyclic compounds have been increasingly studied for their potential in modulating enzyme activity and receptor binding. The azaspiro framework provides a stable backbone that can be further functionalized to achieve specific biological effects. This structural motif has shown promise in various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.
Recent studies have highlighted the importance of fluorinated azapeptides in drug development. The incorporation of fluorine atoms into peptide structures can lead to improved pharmacological properties such as increased lipophilicity, reduced susceptibility to enzymatic degradation, and enhanced receptor selectivity. The compound 7,7-difluoro-2,5-dioxa-9-azaspiro3.5nonane aligns with these trends by combining fluorine substitution with a spirocyclic azapeptide core. This combination not only enhances the compound's stability but also allows for fine-tuning of its biological activity.
One of the most compelling aspects of 7,7-difluoro-2,5-dioxa-9-azaspiro3.5nonane is its potential as a lead compound for the development of novel therapeutics. The unique structural features of this compound make it a versatile scaffold that can be modified to target various disease pathways. For instance, its spirocyclic structure may facilitate interactions with protein targets that are difficult to address with conventional small-molecule drugs. Additionally, the presence of fluorine atoms could enhance the compound's bioavailability and therapeutic efficacy.
In the context of current research trends, 7,7-difluoro-2,5-dioxa-9-azaspiro3.5nonane represents an exciting opportunity for scientists to explore new therapeutic modalities. The integration of fluorinated azapeptides into drug discovery pipelines has been shown to yield compounds with improved pharmacological profiles. This compound's structural complexity and functional diversity make it a promising candidate for further investigation in preclinical studies and clinical trials.
The synthesis and characterization of 7,7-difluoro-2,5-dioxa-9-azaspiro3.5nonane have been challenging but rewarding endeavors for synthetic chemists. The spirocyclic core requires precise stereocontrol during synthesis to ensure optimal biological activity. Advances in synthetic methodologies have made it possible to construct such complex molecules with high efficiency and yield. These advancements are crucial for enabling the exploration of novel chemical entities like 7,7-difluoro-2,5-dioxa-9-azaspiro3.5nonane in drug discovery.
The potential applications of 7,7-difluoro-2,5-dioxa-9-azaspiro3.5nonane extend across multiple therapeutic areas. Its unique structural features make it a versatile scaffold that can be modified to address various diseases. For example, it could be developed into a potent inhibitor of enzymes involved in cancer progression or a modulator of receptors implicated in inflammatory responses. The ability to fine-tune its biological activity through structural modifications offers significant advantages in therapeutic development.
As research continues to uncover new biological targets and mechanisms underlying disease pathogenesis, compounds like 7,7-difluoro-2,5-dioxa-9-azaspiro3.5nonane will play an increasingly important role in drug discovery efforts. The combination of fluorinated azapeptides with spirocyclic structures represents a cutting-edge approach that holds great promise for developing innovative therapeutics. Future studies will likely focus on optimizing the pharmacological properties of this compound and exploring its potential in treating human diseases.
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